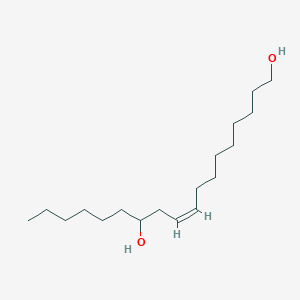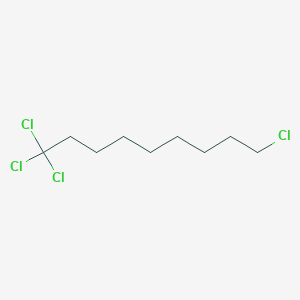
4-Metilisatina
Descripción general
Descripción
4-Methylisatin, also known as 4-Methyl-1H-indole-2,3-dione, is a derivative of isatin. It is an aromatic heterocyclic compound with a molecular formula of C₉H₇NO₂.
Aplicaciones Científicas De Investigación
4-Methylisatin has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Derivatives of 4-Methylisatin have shown potential as antiviral, antibacterial, and anticancer agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
Target of Action
4-Methylisatin, an analogue of Isatin, is known to exhibit a wide range of pharmacological activities Isatin, a closely related compound, has been reported to inhibit monoamine oxidase (mao) enzymes . These enzymes play a crucial role in the catabolism of neuroamines in both central and peripheral parts of the body .
Mode of Action
Isatin, and by extension 4-Methylisatin, is a reversible inhibitor for MAO enzymes and is more selective for MAO-B than MAO-A . By inhibiting these enzymes, Isatin is responsible for increasing the dopamine level in the brain . This interaction with its targets leads to changes in the neurotransmitter levels, which can have significant effects on mood and cognition.
Biochemical Pathways
MAO enzymes are involved in the breakdown of monoamines, including neurotransmitters such as dopamine, norepinephrine, and serotonin . By inhibiting these enzymes, 4-Methylisatin could potentially affect the levels of these neurotransmitters in the brain, impacting mood and cognitive function.
Análisis Bioquímico
Biochemical Properties
4-Methylisatin has aroused great attention due to its wide variety of biological activities. It is known to participate in a broad range of synthetic reactions, leading to its extensive use as a precursor molecule in medicinal chemistry .
Cellular Effects
It is known that its derivatives have shown potential antitumor activity against human tumor cell lines .
Molecular Mechanism
The molecular mechanism of 4-Methylisatin is complex and involves a variety of interactions at the molecular level. For instance, it is known to participate in a broad range of synthetic reactions .
Temporal Effects in Laboratory Settings
It is known that its derivatives have shown potential antitumor activity over time .
Dosage Effects in Animal Models
It is known that its derivatives have shown potential antitumor activity in various studies .
Metabolic Pathways
It is known that it is a versatile chemical building block, able to form a large number of heterocyclic molecules .
Transport and Distribution
It is known that it is a versatile chemical building block, able to form a large number of heterocyclic molecules .
Subcellular Localization
It is known that it is a versatile chemical building block, able to form a large number of heterocyclic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylisatin can be synthesized through several methods. One common approach involves the reaction of 4-methylindole with an oxidizing agent such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and involves the oxidation of the indole ring to form the isatin structure .
Industrial Production Methods: In an industrial setting, the synthesis of 4-Methylisatin may involve the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylisatin undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-methylisatoic anhydride.
Reduction: Reduction of 4-Methylisatin can yield 4-methylindoline-2,3-dione.
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: 4-Methylisatoic anhydride.
Reduction: 4-Methylindoline-2,3-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Isatin: The parent compound, which shares a similar structure but lacks the methyl group at the 4-position.
5-Methylisatin: Another derivative with a methyl group at the 5-position instead of the 4-position.
N-Methylisatin: A derivative with a methyl group on the nitrogen atom of the indole ring
Uniqueness: 4-Methylisatin is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Propiedades
IUPAC Name |
4-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)8(11)9(12)10-6/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDICASSDSSYKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-44-5 | |
| Record name | 4-Methylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-methylisatin in the synthesis of the organotellurium(IV) complexes described in the research paper?
A1: 4-methylisatin serves as a precursor to the Schiff base ligand, 1-methyl-3-(p-tolylimino)indolin-2-one (NMeIPT), which is a key component of the synthesized organotellurium(IV) complexes []. It reacts with p-toluidine through a condensation reaction, forming the NMeIPT ligand. This ligand then coordinates with the organotellurium(IV) chloride, forming the final complexes.
Q2: How does the structure of the Schiff base derived from 4-methylisatin contribute to the properties of the resulting organotellurium(IV) complexes?
A2: The Schiff base, NMeIPT, derived from 4-methylisatin acts as a bidentate ligand, meaning it binds to the tellurium atom through two donor atoms. The research indicates that NMeIPT coordinates via the azomethine nitrogen atom and the oxygen atom from the carbonyl group []. This bidentate coordination contributes to the stability of the resulting organotellurium(IV) complexes and influences their overall geometry, which the research suggests is distorted octahedral [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)










